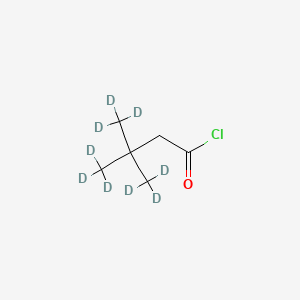
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which can be leveraged in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas safely. The production process must ensure high purity and yield, often requiring multiple purification steps, such as distillation or chromatography, to remove any non-deuterated impurities.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions or with the use of a catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Alcohols and alkanes.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of specialty chemicals and materials where deuterium labeling is required for analytical purposes.
Mechanism of Action
The mechanism by which 4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride exerts its effects depends on the specific reaction or application. In general, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds compared to hydrogen. This can lead to slower reaction rates and different reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Di(methyl-d3)-butanoyl-4,4,4-d3 Chloride
- 2,4,5-Trideuterio-3,6-bis(trideuteriomethyl)aniline
- 3,4,5-Trideuterio-2,6-bis(trideuteriomethyl)pyridine
Uniqueness
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride is unique due to its specific deuterium labeling pattern, which can provide distinct advantages in certain applications, such as improved stability and altered reaction kinetics. Compared to similar compounds, it may offer better performance in specific research or industrial contexts due to these unique properties.
Properties
Molecular Formula |
C6H11ClO |
|---|---|
Molecular Weight |
143.66 g/mol |
IUPAC Name |
4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
BUTKIHRNYUEGKB-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(=O)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















